

VU0483605: A Selective mGluR1 Positive Allosteric Modulator

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Compound of Interest		
Compound Name:	VU0483605	
Cat. No.:	B611762	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 1 (mGluR1), a class C G-protein coupled receptor (GPCR), is a key player in excitatory neurotransmission in the central nervous system (CNS). Its involvement in synaptic plasticity, learning, memory, and pain perception has made it an attractive therapeutic target for a range of neurological and psychiatric disorders. **VU0483605** is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the mGluR1.[1] [2] As a PAM, **VU0483605** does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This mechanism offers a more nuanced modulation of glutamatergic signaling compared to orthosteric agonists. This document provides a comprehensive technical overview of **VU0483605**, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Data

VU0483605 exhibits high potency for both human and rat mGluR1 and displays excellent selectivity against other mGluR subtypes. The following tables summarize the key quantitative data for **VU0483605**.



Species	Receptor	Assay Type	Parameter	Value (µM)	Reference
Human	mGluR1	Calcium Mobilization	EC50	0.39	[1]
Rat	mGluR1	Calcium Mobilization	EC50	0.36	[1]

Table 1: Potency of **VU0483605** at mGluR1

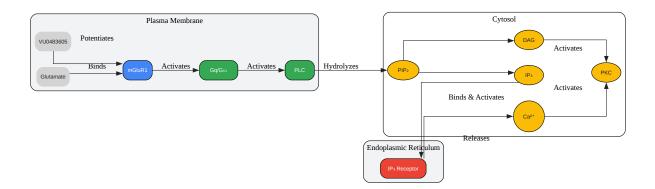
Receptor Subtype	Assay Type	Parameter	Activity	Reference
mGluR4	PAM Activity	EC50	>10 μM (inactive)	[1]
mGluR2, mGluR3, mGluR5, mGluR7, mGluR8	Not specified	-	Inactive	

Table 2: Selectivity Profile of VU0483605

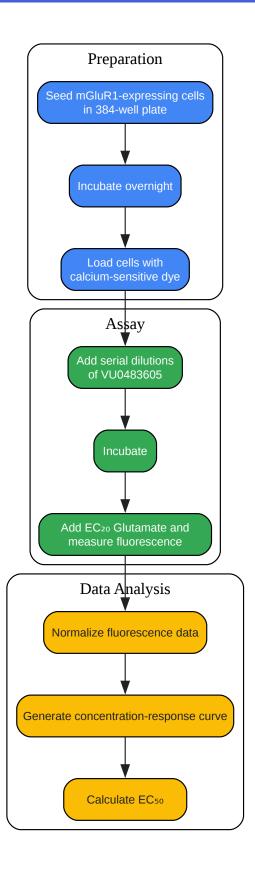
Signaling Pathways

mGluR1 is canonically coupled to the Gq/G₁₁ family of G-proteins. Upon activation by glutamate, the receptor stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC). **VU0483605** potentiates this signaling cascade in the presence of glutamate.

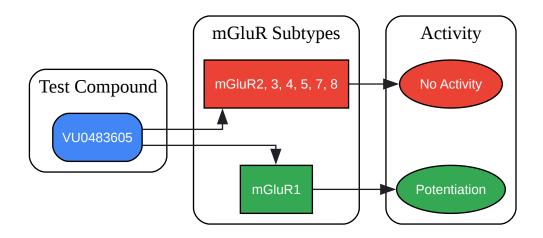












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References

- 1. Chemical modulation of mutant mGlu1 receptors derived from deleterious GRM1 mutations found in schizophrenics PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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